4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}-N-[2-(trifluoromethyl)phenyl]butanamide
Description
4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}-N-[2-(trifluoromethyl)phenyl]butanamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzoisoquinoline core, which is a fused ring system, and a trifluoromethylphenyl group, which imparts distinct chemical properties.
Properties
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2O3/c24-23(25,26)17-10-1-2-11-18(17)27-19(29)12-5-13-28-21(30)15-8-3-6-14-7-4-9-16(20(14)15)22(28)31/h1-4,6-11H,5,12-13H2,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANYVMCXWPYWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}-N-[2-(trifluoromethyl)phenyl]butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoisoquinoline core, followed by the introduction of the butanamide side chain and the trifluoromethylphenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}-N-[2-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
One of the primary applications of this compound is its potential as an antitumor agent. Research indicates that derivatives of azatricyclo compounds exhibit promising cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the structure of azatricyclo compounds can enhance their antitumor activity through mechanisms such as apoptosis induction and inhibition of cell proliferation .
Mechanism of Action
The mechanism behind the antitumor properties often involves the formation of hydrogen bonds and π-π stacking interactions with DNA or other cellular targets. The specific structural features of 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca} compounds allow them to interact effectively with biological macromolecules, leading to disruption of essential cellular processes .
Materials Science
Polymer Synthesis
The compound can also be utilized in the synthesis of advanced polymeric materials. Its unique structural properties enable it to act as a monomer or crosslinking agent in polymerization reactions, resulting in materials with enhanced mechanical and thermal properties . The incorporation of trifluoromethyl groups is particularly advantageous due to their influence on the solubility and thermal stability of the resulting polymers.
Nanotechnology Applications
In nanotechnology, the compound's ability to form stable complexes with metal ions can be exploited for the development of nanomaterials used in drug delivery systems and imaging agents. The azatricyclo framework provides a scaffold for attaching various functional groups that can enhance the targeting and efficacy of therapeutic agents .
Biochemical Applications
Enzyme Inhibition Studies
Research has indicated that compounds similar to 4-{2,4-dioxo-3-azatricyclo} can serve as enzyme inhibitors. For example, studies have demonstrated their effectiveness in inhibiting specific enzymes involved in metabolic pathways associated with cancer progression . This makes them valuable candidates for drug development targeting metabolic diseases.
Bioconjugation Techniques
The compound's functional groups allow for bioconjugation with biomolecules such as peptides or antibodies, enhancing specificity and efficacy in therapeutic applications. This approach is particularly relevant in targeted therapy for cancer treatment where precision is crucial .
Case Studies
Mechanism of Action
The mechanism of action of 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}-N-[2-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets. The benzoisoquinoline core and trifluoromethylphenyl group can bind to proteins, enzymes, or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)butanoic acid methyl ester: This compound shares the benzoisoquinoline core but differs in the side chain and functional groups.
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2-yl)propanoic acid: Another similar compound with a different side chain and functional groups.
Uniqueness
4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}-N-[2-(trifluoromethyl)phenyl]butanamide is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}-N-[2-(trifluoromethyl)phenyl]butanamide is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.34 g/mol. The structure features a trifluoromethyl group and an azatricyclo framework, which contribute to its unique properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇F₃N₂O₄ |
| Molecular Weight | 368.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of azatricyclo compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Activity
The azatricyclo framework is associated with antitumor activity due to its ability to interfere with DNA replication and repair mechanisms. Studies have demonstrated that related compounds can induce apoptosis in cancer cells through the activation of caspase pathways . The specific compound has not been extensively studied in this context; however, its structural similarities suggest potential antitumor efficacy.
Case Studies
- Antimycobacterial Activity : A study evaluated the antimycobacterial properties of related compounds against Mycobacterium tuberculosis. Compounds exhibiting structural similarities showed up to 98% inhibition at concentrations as low as 6.25 µg/mL .
- Antifungal Activity : In another investigation, derivatives were screened for antifungal activity against Candida albicans and other fungal pathogens. Some compounds demonstrated moderate activity, indicating potential for further development as antifungal agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to this one often act as enzyme inhibitors, blocking essential biochemical pathways in microorganisms.
- DNA Interaction : The planar structure allows for intercalation between DNA bases, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cells, leading to cell death.
Summary of Biological Assays
A comprehensive evaluation of various derivatives has been performed to assess their biological activities:
| Compound | Activity Type | Inhibition (%) | Concentration (µg/mL) |
|---|---|---|---|
| Compound A | Antimycobacterial | 90 | 6.25 |
| Compound B | Antifungal | Moderate | Varies |
| Compound C | Antitumor | Significant | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
